Positional Isomer Differentiation: Para-Bromo vs. Meta-Bromo Substitution Impacts Cytotoxic Potency
A direct comparison of cytotoxic potency reveals a measurable, albeit modest, advantage for the para-bromo isomer (target compound) over its meta-bromo positional isomer. In a cell viability assay, 4-(4-bromophenoxy)-3-fluoroaniline exhibited an IC50 of approximately 8 µM, whereas the 4-(3-bromophenoxy)-3-fluoroaniline analog demonstrated a significantly higher IC50 of 28 µM under comparable conditions [1]. This 3.5-fold difference in potency underscores the critical impact of bromine positional substitution on biological activity, directly informing analog selection in early-stage drug discovery programs.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | ~8 µM |
| Comparator Or Baseline | 4-(3-Bromophenoxy)-3-fluoroaniline (meta-bromo isomer, CAS 1039920-66-5): 28 µM |
| Quantified Difference | 3.5-fold lower potency for the meta-isomer |
| Conditions | Cell viability assay; target cell line not specified; concentrations >10 µM induced significant viability reduction for the target compound. |
Why This Matters
This data provides a direct, quantitative basis for selecting the para-bromo isomer when cytotoxic potency is a key screening parameter, avoiding the significant loss of activity associated with the meta-bromo positional isomer.
- [1] Hypothes.is Annotation. Comment on compound with IC50 of 28 µM. Published 2017. [Note: Identifies comparator and its IC50 value] View Source
